[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone
Overview
Description
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C17H25BN2O3 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a dioxaborolane group are often used in the synthesis of boronic acids and esters, which are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Biochemical Analysis
Biochemical Properties
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s interaction with enzymes such as palladium catalysts facilitates these reactions, highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with similar structures can act as enzyme inhibitors or specific ligand drugs, impacting cellular activities such as tumor growth and microbial infections . This suggests that this compound may have similar cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, facilitating or inhibiting biochemical reactions. For example, boronic acid compounds are known to act as enzyme inhibitors, which can be utilized in drug design and development .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its application in laboratory settings. Studies have shown that compounds with similar structures exhibit high stability and low toxicity, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses may be beneficial for therapeutic applications. Studies on similar compounds have shown threshold effects, where the compound’s efficacy and toxicity are dose-dependent
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, boronic acid compounds are known to participate in phase I and phase II metabolic reactions, which involve oxidation, reduction, and hydrolysis . These interactions highlight the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. Studies on similar compounds have shown that they can be transported across cell membranes and distributed within various cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles. For example, boronic acid compounds have been shown to localize in the cytosol and interact with various cellular components . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical role.
Properties
IUPAC Name |
[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-12-10-14(15(21)20-8-6-7-9-20)19-11-13(12)18-22-16(2,3)17(4,5)23-18/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMBRIDPBQYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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